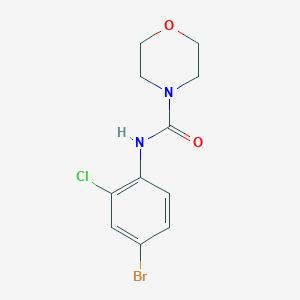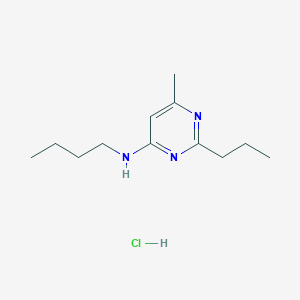![molecular formula C14H14N4 B5359413 7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B5359413.png)
7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolo[1,5-a]pyridines, which have been studied extensively for their pharmacological properties.
Scientific Research Applications
7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This compound has also been studied for its potential as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine involves the inhibition of CDKs. CDKs are enzymes that regulate the progression of the cell cycle and are overexpressed in many types of cancer. By inhibiting the activity of CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, this compound has been shown to have anti-inflammatory and analgesic effects by inhibiting the activity of COX-2. This makes it a potential candidate for the treatment of inflammatory diseases and pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine in lab experiments is its specificity for CDKs and COX-2. This allows for targeted inhibition of these enzymes, reducing the risk of off-target effects. However, one limitation of this compound is its solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine. One area of interest is its potential as a cancer therapeutic. Further studies are needed to determine its efficacy in different types of cancer and to optimize its dosing and delivery. Additionally, research on the anti-inflammatory and analgesic effects of this compound could lead to the development of new treatments for inflammatory diseases and pain. Finally, further studies are needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.
Synthesis Methods
The synthesis of 7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine has been reported in the literature. One of the methods involves the reaction of 5-amino-4-cyano-3-(trifluoromethyl)pyridine with isopropyl isocyanide in the presence of palladium catalyst. The resulting intermediate is then reacted with 2-bromo-3-nitropyrazolo[1,5-a]pyridine to yield the final product.
properties
IUPAC Name |
7-(5-propan-2-ylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-10(2)12-8-15-9-16-14(12)13-5-3-4-11-6-7-17-18(11)13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZSEIYLVZOFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CN=C1C2=CC=CC3=CC=NN32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide](/img/structure/B5359333.png)
![7-[3-(1H-indol-3-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5359348.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanecarboxamide](/img/structure/B5359353.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5359360.png)

![N-(3-cyano-4,5-diphenyl-2-furyl)-2-({[1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B5359372.png)
![3-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5359380.png)
![N-[2-(benzyloxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5359402.png)
![(3-hydroxy-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl benzoate](/img/structure/B5359408.png)

![1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5359425.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-methylpiperidine](/img/structure/B5359427.png)
![2-[4-(methylthio)benzylidene]quinuclidin-3-ol](/img/structure/B5359435.png)
![3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5359439.png)